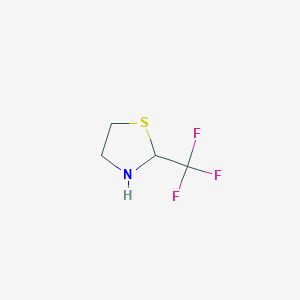

2-(Trifluoromethyl)-1,3-thiazolidine

Description

BenchChem offers high-quality 2-(Trifluoromethyl)-1,3-thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)-1,3-thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTZSYSBYNJFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304668 | |

| Record name | 2-(Trifluoromethyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016771-85-9 | |

| Record name | 2-(Trifluoromethyl)thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016771-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Integration of Trifluoromethyl Moieties into Thiazolidine Scaffolds: A Technical Guide to Synthesis and Discovery

Introduction: The Synergy of Fluorine and Heterocyclic Chemistry in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with bio-potentiating functional groups is a cornerstone of rational drug design. The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, represents one such valued scaffold. Its derivatives, particularly thiazolidin-4-ones, exhibit a remarkable breadth of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties[1][2][3]. This versatility stems from the scaffold's unique structural and electronic features, which allow it to serve as a versatile pharmacophore engaging with a wide array of biological targets[4][5].

Concurrently, the trifluoromethyl (CF3) group has earned its status as a "superstar" functional group in drug development. The incorporation of a CF3 moiety into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic properties[6][7][8]. Key advantages include enhanced metabolic stability due to the strength of the C-F bond, increased lipophilicity which can improve membrane permeability, and modulation of electronic properties that can strengthen binding affinity to target proteins[6][8].

This guide provides an in-depth technical exploration of the synthesis and discovery of novel trifluoromethylated thiazolidines. We will move beyond simple procedural outlines to delve into the causal-driven logic behind synthetic strategies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus is on providing robust, self-validating methodologies and a clear understanding of the mechanistic principles that underpin the creation of these promising molecules.

Part 1: Core Synthetic Strategies and Mechanistic Considerations

The synthesis of trifluoromethylated thiazolidines can be broadly approached from two distinct strategic directions:

-

Building the Ring with CF3-Functionalized Precursors: This approach utilizes starting materials that already contain the trifluoromethyl group.

-

Late-Stage Trifluoromethylation: This strategy involves introducing the CF3 group onto a pre-formed thiazolidine or thiazolidinone scaffold.

Strategy 1: Synthesis from Trifluoromethylated Building Blocks

This is often the more direct and widely employed strategy. The classic and highly efficient method for constructing the thiazolidin-4-one core is the one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde), and a thiol (typically thioglycolic acid)[9][10][11]. By selecting an amine or aldehyde that bears a trifluoromethyl group, the CF3 moiety is seamlessly integrated into the final heterocyclic structure.

Causality and Mechanistic Insight: The reaction proceeds via the initial formation of an imine (Schiff base) from the condensation of the amine and aldehyde. This step is often catalyzed by a small amount of acid. The crucial subsequent step is the nucleophilic attack of the sulfur atom from thioglycolic acid on the electrophilic imine carbon. This is followed by an intramolecular cyclization via amide bond formation, with the elimination of a water molecule, to yield the final thiazolidin-4-one ring[7][9]. The use of catalysts like p-dodecylbenzenesulfonic acid (DBSA) or Lewis acids such as ZnCl2 can enhance reaction rates by activating the carbonyl group and facilitating the dehydration step[8][12].

Strategy 2: The Knoevenagel-Alkylation Sequence

A powerful two-step approach for creating more complex derivatives involves an initial Knoevenagel condensation followed by N-alkylation. This method is particularly useful for synthesizing 5-arylidene-thiazolidine-2,4-diones, a class of compounds with significant biological activity[4].

-

Step 1: Knoevenagel Condensation: A pre-formed thiazolidine-2,4-dione is reacted with an aromatic aldehyde. This reaction is typically base-catalyzed (e.g., using piperidine) and results in the formation of a C=C double bond at the 5-position of the thiazolidine ring.

-

Step 2: N-Alkylation/Arylation: The acidic N-H proton of the resulting 5-benzylidene-thiazolidine-2,4-dione can be deprotonated with a base (e.g., NaOH), and the resulting anion is then reacted with a trifluoromethyl-containing alkyl or benzyl halide. This introduces the CF3-containing moiety at the N-3 position.

Expertise in Action: The choice of this two-step method is deliberate when the goal is to place the CF3-containing substituent specifically on the ring nitrogen (N-3) and a different aryl group at the 5-position. This provides a level of synthetic control and molecular diversity that is not achievable with the standard three-component reaction.

Part 2: Experimental Protocol - A Case Study

The following protocol details the synthesis of (Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-(3-(trifluoromethyl)benzyl)thiazolidine-2,4-dione, adapted from reported methodologies, serving as a validated example of the Knoevenagel-alkylation sequence[4].

Materials and Equipment

-

Thiazolidine-2,4-dione

-

[1,1'-biphenyl]-4-carbaldehyde

-

1-(Bromomethyl)-3-(trifluoromethyl)benzene

-

Piperidine

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Round-bottom flasks, reflux condenser, magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Step-by-Step Methodology

Step A: Synthesis of (Z)-5-([1,1'-biphenyl]-4-ylmethylene)thiazolidine-2,4-dione (Intermediate 8)

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve thiazolidine-2,4-dione (1.17 g, 10 mmol) and [1,1'-biphenyl]-4-carbaldehyde (1.82 g, 10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: Add piperidine (0.5 mL) to the mixture as a catalyst.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.

-

Causality Note: Piperidine acts as a base to catalyze the Knoevenagel condensation between the active methylene group of the thiazolidinone and the aldehyde. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and drive the reaction to completion.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The appearance of a new, less polar spot and disappearance of the starting aldehyde indicates reaction progression.

-

Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the intermediate.

Step B: Synthesis of (Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-(3-(trifluoromethyl)benzyl)thiazolidine-2,4-dione (Final Product 10h)

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the intermediate from Step A (2.81 g, 10 mmol) in 25 mL of ethanol.

-

Base Addition: Add a solution of NaOH (0.4 g, 10 mmol) in 5 mL of water to the suspension. Stir for 15 minutes at room temperature to form the sodium salt of the imide.

-

Alkylation: Add 1-(bromomethyl)-3-(trifluoromethyl)benzene (2.39 g, 10 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 8-10 hours.

-

Causality Note: The NaOH deprotonates the acidic N-H of the thiazolidinone ring, creating a potent nucleophile. This nucleophile then displaces the bromide from the trifluoromethyl-benzyl bromide in an SN2 reaction to form the C-N bond.

-

-

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water. The solid product will precipitate.

-

Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to obtain the pure final product.

Characterization Data

The structure of the final product should be confirmed using standard analytical techniques. Representative data for a similar compound is as follows[4]:

-

Appearance: White solid.

-

¹H-NMR (500 MHz, CDCl₃): δ 8.00 (s, 1H, C=CH), 7.72-7.41 (m, Ar-H), 5.19 (s, 2H, N-CH₂).

-

¹³C-NMR (125 MHz, CDCl₃): δ 168.09, 166.43 (C=O), 143.47, 139.64, 136.0, 132.33, 131.97, 130.58, 129.33, 128.25, 127.85, 127.12, 125.77, 125.25, 120.69, 44.72.

-

MS (m/z): 440.24 [M+1]⁺.

| Compound | Synthetic Strategy | Key Reagents | Reported Yield | Reference |

| 10h | Knoevenagel + N-Alkylation | Biphenyl-4-carbaldehyde, CF3-benzyl bromide | 71.24% | [4] |

| I | 3-Component Reaction | Indole-3-carboxaldehyde, 4-fluoroaniline, Thioglycolic acid | 70% | [7] |

| 12 | 3-Component Reaction | 2,6-Difluorobenzaldehyde, 2-amino-4-(4-fluorophenyl)thiazole, Thioglycolic acid | 68% | [13] |

Table 1: Summary of selected trifluoromethylated thiazolidine syntheses.

Part 3: Biological Applications and Future Outlook

The incorporation of the trifluoromethyl group into the thiazolidine scaffold has led to the discovery of potent bioactive molecules, particularly in oncology. Studies have shown that trifluoromethyl-thiazolidine analogs exhibit significant cytotoxic effects against a wide range of cancer cell lines, including breast, colorectal, and pancreatic cancer[14]. The CF3 group often enhances the molecule's ability to inhibit key cellular targets, such as protein kinases or transcription factors, by improving hydrophobic interactions and metabolic stability within the target's binding pocket[4].

The field continues to evolve, with ongoing research focused on:

-

Developing Novel Synthetic Methodologies: Exploring more efficient, atom-economical, and environmentally benign synthetic routes, such as catalytic C-H trifluoromethylation on the thiazolidine ring[15][16].

-

Expanding the Scope of Biological Targets: Screening these compounds against a wider range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic syndromes.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the position and chemical environment of the CF3 group to fine-tune activity and selectivity, leading to the design of next-generation therapeutic agents.

The convergence of privileged heterocyclic chemistry with the unique properties of organofluorine compounds ensures that novel trifluoromethylated thiazolidines will remain a fertile ground for discovery in medicinal chemistry for the foreseeable future.

References

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PMC, National Center for Biotechnology Information. [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

-

Trifluoromethylation - Wikipedia. Wikipedia. [Link]

-

Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. Human Journals. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Link]

-

Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. PubMed. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of Some Furo-Thiazolidine Derivatives Starting from Aldimines. ResearchGate. [Link]

-

In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. International Journal of Research in Pharmaceutical and Allied Sciences. [Link]

-

Synthesis of trifluoromethyl – containing oxo(thioxo)imidazothiazolones and thioglycolurils based on perfluorobiacetyl. Semantic Scholar. [Link]

-

Design and synthesis of novel strifluoromethyl-thiazolidine analogs as anticancer agents. AACR Journals. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC, National Center for Biotechnology Information. [Link]

-

A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. [Link]

-

Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. MDPI. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

- 12. rroij.com [rroij.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 2-(Trifluoromethyl)-1,3-thiazolidine as a building block in organic synthesis

Application Note: Strategic Utilization of 2-(Trifluoromethyl)-1,3-thiazolidine as a Building Block in Organic Synthesis

Executive Summary & Strategic Value

The 2-(Trifluoromethyl)-1,3-thiazolidine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike its non-fluorinated counterparts, the introduction of the trifluoromethyl (CF₃) group at the C2 position imparts unique physicochemical properties, most notably enhanced hydrolytic stability and increased lipophilicity .[1]

For the drug development professional, this building block serves three critical functions:

-

Tfm-Pseudoproline Surrogate: When derived from cysteine, it mimics the kinked structure of proline but with altered electronic properties, locking peptide conformations and protecting against proteolytic cleavage.[1]

-

Masked Trifluoroacetaldehyde: It acts as a stable, solid-state equivalent of the volatile and reactive trifluoroacetaldehyde (TFA), allowing for the controlled release of the CF₃-aldehyde moiety or the protection of 1,2-aminothiols.[1]

-

Lipophilic Scaffold: It serves as a core for fragment-based drug discovery (FBDD), particularly in the synthesis of thiazolidinones and fused heterocycles targeting bromodomains (e.g., BRD4).[1]

Chemical Profile & Stability

| Property | Characteristic | Impact on Synthesis |

| Hydrolytic Stability | High (pH 1–12) | Unlike 2-alkyl thiazolidines, the 2-CF₃ variant resists spontaneous hydrolysis in aqueous media due to the electron-withdrawing CF₃ group destabilizing the oxocarbenium/immonium intermediate required for ring opening. |

| N-Basicity | Reduced (pKa ~ 4-5) | The inductive effect of the CF₃ group lowers the nucleophilicity of the N3 nitrogen.[1] Acylation often requires stronger electrophiles or catalysts.[1] |

| Stereochemistry | C2/C4 Diastereomers | When synthesized from L-Cysteine, a mixture of cis and trans isomers (relative to the C4-carboxylate) is formed. The cis isomer is often thermodynamically preferred.[1] |

Core Application 1: Synthesis of Tfm-Pseudoprolines

The most prominent application is the condensation of L-Cysteine with Trifluoroacetaldehyde ethyl hemiacetal (TFAE) to form 2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid. This unit is inserted into peptide backbones to disrupt

Protocol A: Condensation of L-Cysteine with TFAE

Objective: Synthesis of (4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid.

Reagents:

-

L-Cysteine hydrochloride (1.0 equiv)

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.5 equiv)[1]

-

Potassium Acetate (KOAc) (1.1 equiv)[1]

-

Solvent: Ethanol/Water (9:1 v/v)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve L-Cysteine HCl (10 mmol) in Ethanol/Water (20 mL).

-

Buffering: Add KOAc (11 mmol) to buffer the solution to approximately pH 5–6. Critical Step: The reaction proceeds via a Schiff base intermediate; highly acidic conditions retard the initial nucleophilic attack, while highly basic conditions favor the open chain.

-

Addition: Add TFAE (15 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to mild reflux (70–80 °C) for 4–6 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS.[1][2]

-

Workup: Concentrate the solvent under reduced pressure. The residue will likely be a diastereomeric mixture.[1]

-

Crystallization: Dissolve the residue in a minimum amount of hot water/ethanol and allow to cool. The major diastereomer often precipitates.[1]

Core Application 2: Controlled Ring Opening & Deprotection

While the 2-CF₃-thiazolidine ring is stable, it can be opened selectively to regenerate the free thiol and amine (or aldehyde) using specific "soft" electrophiles that target the sulfur atom.[1] This is vital for Native Chemical Ligation (NCL) strategies where the thiazolidine protects the N-terminal cysteine.[1]

Protocol B: Thiazolidine Ring Opening via Disulfide Exchange

Objective: Unmasking the cysteine residue using 2,2'-Dipyridyl Disulfide (DPDS).

Reagents:

-

Thiazolidine-protected peptide/scaffold (1.0 equiv)

-

2,2'-Dipyridyl Disulfide (DPDS) (10 equiv)

-

0.2 M Phosphate Buffer (pH 6.[1]5) containing 6 M Guanidine HCl (if peptide).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the thiazolidine substrate in the degassed phosphate buffer.

-

Reaction: Add DPDS (dissolved in a minimal amount of DMF or acetonitrile) to the reaction mixture.

-

Incubation: Stir at 37 °C for 2–4 hours.

-

Reduction (Optional): To recover the free thiol (Cys), treat the mixed disulfide product with Tris(2-carboxyethyl)phosphine (TCEP) (20 equiv).

Mechanistic Visualization

The following diagram illustrates the dual pathways: Synthesis (Condensation) and Ring Opening (Deprotection).[1]

Caption: Pathway 1 depicts the condensation of Cysteine and TFAE. Pathway 2 illustrates the DPDS-mediated ring opening used in chemical biology.

Expert Tips & Troubleshooting

-

Handling TFAE: Trifluoroacetaldehyde ethyl hemiacetal is a liquid at room temperature but can release gaseous trifluoroacetaldehyde upon heating.[1] Always use a reflux condenser and work in a well-ventilated fume hood.[1]

-

Diastereomer Separation: The cis and trans isomers of 2-CF₃-thiazolidine-4-carboxylic acid have distinct solubility profiles.[1] If flash chromatography fails, try fractional crystallization from Ethanol/Ether.[1]

-

N-Acylation Difficulty: Due to the electron-withdrawing CF₃ group, the ring nitrogen is less nucleophilic.[1] When coupling this unit to a peptide chain (N-acylation), use highly reactive coupling agents like HATU or COMU rather than standard carbodiimides (EDC/DCC), and ensure the pH is strictly controlled (pH 8–9).[1]

References

-

Chaume, G., et al. (2010).[1] "Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines." Journal of Organic Chemistry. Link

- Relevance: Establishes the hydrolytic stability of CF₃-substituted 5-membered heterocycles and their use as pseudoprolines.

-

Kato, K., & Gong, Y. (2004).[1][8] "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry. Link

- Relevance: Comprehensive review on using TFAE as a building block for heterocycles.

-

Narumi, T., et al. (2020).[1] "Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis." Journal of Peptide Science. Link

- Relevance: Defines the DPDS protocol for opening the thiazolidine ring in complex biological settings.

-

Matrix Fine Chemicals. (n.d.).[1] "Thiazolidine | CAS 504-78-9 Product Data." Link

Sources

- 1. Oxazolidine - Wikipedia [en.wikipedia.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THIAZOLIDINE | CAS 504-78-9 [matrix-fine-chemicals.com]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidine | CAS#:504-78-9 | Chemsrc [chemsrc.com]

- 7. Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: 2-(Trifluoromethyl)-1,3-thiazolidine as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary

The 2-(trifluoromethyl)-1,3-thiazolidine scaffold represents a specialized class of chiral auxiliaries derived from the condensation of L-cysteine with trifluoroacetaldehyde equivalents. While less ubiquitous than Evans' oxazolidinones, this auxiliary offers unique advantages in asymmetric synthesis due to the "Fluorine Effect." The trifluoromethyl (

This guide details the synthesis, attachment, application, and cleavage of this auxiliary, focusing on its utility in generating

Theoretical Foundation: The Fluorine Effect

Steric and Electronic Control

The efficacy of 2-(trifluoromethyl)-1,3-thiazolidine relies on the specific properties of the

-

Conformational Locking: The 1,3-thiazolidine ring adopts a puckered envelope conformation. The bulky

group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions. This locks the -

Electronic Modulation: The strong

-electron withdrawing nature of

Transition State Model

In

Experimental Protocols

Protocol A: Synthesis of the Chiral Scaffold

Objective: Synthesize (2R,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid (and its ester).

Reagents:

-

L-Cysteine methyl ester hydrochloride (10 mmol)

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (12 mmol)

-

Potassium carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (10:[1]1) or Methanol

Step-by-Step Procedure:

-

Dissolution: Dissolve L-cysteine methyl ester hydrochloride (1.71 g, 10 mmol) in Ethanol/Water (20 mL).

-

Basification: Adjust pH to ~6–7 using

or -

Condensation: Add TFAE (1.5 mL, ~12 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to mild reflux (60°C) for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc).

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with water. Dry over

. -

Isolation: The product forms as a mixture of diastereomers ((2R,4R) and (2S,4R)).[2]

-

Purification: Recrystallize from Hexane/EtOAc to isolate the thermodynamically stable cis-isomer (2R,4R).

-

Data Specifications:

| Parameter | Value |

|---|---|

| Yield | 75–85% (Combined isomers) |

| Diastereomeric Ratio (dr) | Typically 60:40 to 80:20 (crude); >98:2 (after crystallization) |

| Physical State | White crystalline solid |[3]

Protocol B: -Acylation (Auxiliary Attachment)

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.

Reagents:

-

2-(Trifluoromethyl)-1,3-thiazolidine derivative (from Protocol A)

-

Propionyl chloride (or mixed anhydride)

-

Base: LiHMDS or NaH (Strong base required due to reduced nucleophilicity)

-

Solvent: Dry THF

Procedure:

-

Deprotonation: Cool a solution of the thiazolidine (1.0 equiv) in dry THF to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

-

Acylation: Add propionyl chloride (1.2 equiv) slowly.

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated

. Extract with EtOAc.

Protocol C: Asymmetric Alkylation

Objective: Stereoselective

Reagents:

- -Propionyl-2-(trifluoromethyl)thiazolidine

-

Base: LDA or NaHMDS

-

Electrophile: Benzyl bromide (BnBr)

-

Solvent: THF

Procedure:

-

Enolization: Cool THF solution of substrate to -78°C. Add LDA (1.1 equiv). The

group ensures the formation of the Z-enolate via chelation. -

Addition: Add BnBr (1.5 equiv).

-

Reaction: Stir at -78°C for 4 hours. The bulky

group at C2 blocks the Re-face (or Si-face depending on specific isomer), forcing approach from the opposite side. -

Workup: Standard aqueous workup.

Protocol D: Auxiliary Cleavage

Objective: Remove the auxiliary to yield the chiral acid or alcohol.

Method: Hydrolytic Cleavage (LiOOH)

-

Dissolve alkylated product in THF/Water (3:1).

-

Add

(4 equiv) followed by LiOH (2 equiv) at 0°C. -

Stir for 1 hour.

-

Quench with

(to destroy peroxide). -

Extract the auxiliary (often recoverable) and acidify the aqueous layer to isolate the chiral acid.

Visualizations & Workflows

Synthesis & Application Workflow

The following diagram illustrates the lifecycle of the auxiliary from synthesis to cleavage.

Caption: Workflow for the synthesis and application of 2-(trifluoromethyl)-1,3-thiazolidine auxiliary.

Stereochemical Control Model

This diagram represents the logical flow of stereochemical induction.

Caption: Mechanistic logic of the "Fluorine Effect" on stereocontrol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Acylation | Reduced nucleophilicity of Nitrogen due to | Use stronger bases (LiHMDS instead of TEA) and more reactive acyl chlorides. Increase reaction time. |

| Poor Diastereoselectivity | Incomplete enolization or wrong metal. | Ensure strictly anhydrous conditions. Switch from Li-enolates to Ti-enolates ( |

| Racemization during Cleavage | Harsh hydrolysis conditions. | Use |

| Auxiliary Instability | Ring opening. | Avoid strong aqueous acids during workup; the acetal-like C2 position is sensitive to acid hydrolysis. |

References

-

Funabiki, K., et al. (2004). "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry.

-

Chaume, G., et al. (2010). "Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines." Journal of Fluorine Chemistry.

-

Lellouche, J.P., et al. (2009). "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews.

-

BenchChem Protocols. (2025). "General Protocol for the Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids."

-

Coutrot, F., et al. (2006). "Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines." Tetrahedron.

Sources

Application Note: A High-Throughput Screening Cascade for Profiling the Biological Activity of Novel 2-(Trifluoromethyl)-1,3-thiazolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial biological evaluation of novel 2-(Trifluoromethyl)-1,3-thiazolidine derivatives. We present a tiered, high-throughput screening cascade designed to efficiently identify compounds with potential anticancer and antimicrobial activities. The protocols herein are detailed with scientific rationale, step-by-step methodologies, and data interpretation guidelines. This framework is intended to enable researchers to move from a newly synthesized compound library to validated "hit" compounds poised for further mechanistic study and lead optimization.

Introduction: The Scientific Rationale

The convergence of the 1,3-thiazolidine core and the trifluoromethyl (CF3) group represents a compelling strategy in modern medicinal chemistry. The 1,3-thiazolidine ring is a "privileged scaffold," a structural motif that appears in a wide array of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Its versatility allows for diverse substitutions, enabling fine-tuning of biological activity.

The incorporation of a trifluoromethyl group is a well-established tactic to enhance the drug-like properties of a molecule.[6][7] The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of a molecule, potentially improving interactions with biological targets.[8][9] Furthermore, the CF3 group is known to increase metabolic stability and lipophilicity, which can improve a compound's ability to cross cell membranes and prolong its half-life in biological systems.[6][8] Several FDA-approved drugs, such as Fluoxetine and Celecoxib, feature a trifluoromethyl group, underscoring its importance in drug design.[10]

Given these individual merits, the combination of these two moieties in 2-(Trifluoromethyl)-1,3-thiazolidine derivatives presents a promising avenue for the discovery of novel therapeutic agents. This application note outlines a logical and efficient screening cascade to explore this potential.

Section 1: Compound Management & Quality Control

Reliable and reproducible screening data begins with meticulous compound management.

Protocol 1: Compound Solubilization and Stock Preparation

-

Initial Solubility Testing: Before preparing high-concentration stock solutions, test the solubility of each derivative in a small volume of 100% dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation: Accurately weigh approximately 1-5 mg of each compound into a sterile, labeled microcentrifuge tube. Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.

-

Storage: Aliquot the 10 mM stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality & Expertise: DMSO is the solvent of choice for initial screening due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. Preparing a high-concentration stock (e.g., 10 mM) allows for subsequent serial dilutions where the final DMSO concentration in the assay is kept low (typically ≤0.5%) to minimize solvent-induced toxicity to cells.

Table 1: Example Compound Information Log

| Compound ID | Structure | Molecular Weight ( g/mol ) | Purity (%) | Stock Conc. (mM) |

| TZD-CF3-001 | [Insert Structure] | 321.25 | >98% (LC-MS) | 10 |

| TZD-CF3-002 | [Insert Structure] | 335.28 | >99% (LC-MS) | 10 |

| ... | ... | ... | ... | ... |

Section 2: In Vitro Anticancer Activity Screening

The initial screen for anticancer potential focuses on identifying compounds that reduce the viability of cancer cells.

Rationale

The thiazolidinone core is present in compounds known to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.[1][3] The primary screen aims to identify general cytotoxicity against a representative cancer cell line.

Experimental Workflow

Caption: Workflow for anticancer activity screening.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds from the 10 mM DMSO stock in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "medium only" wells (no cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Causality & Expertise: The MTT assay is chosen for the primary screen due to its robustness, high-throughput nature, and cost-effectiveness. It measures the activity of mitochondrial dehydrogenases, which are only active in living cells.[11] A decrease in the purple signal indicates a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

Protocol 3: LDH Release Assay for Cytotoxicity Confirmation

This assay confirms if the observed loss of viability is due to cell death via membrane damage.

-

Assay Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12]

-

Procedure: This assay can be performed on the supernatant of the cells treated in the same manner as the MTT assay (before the addition of the MTT reagent).

-

Execution: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves transferring a small volume of the cell culture supernatant to a new plate and adding a reaction mixture that measures LDH activity.

-

Data Analysis: The amount of LDH released is proportional to the number of dead cells.

Causality & Expertise: Running an LDH assay in parallel or as a confirmatory step helps to distinguish between cytotoxic and cytostatic effects.[13][14] If a compound shows a strong signal in the MTT assay but a weak signal in the LDH assay, it may be primarily inhibiting cell growth rather than directly killing the cells. This is a critical distinction for further drug development.

Data Presentation

Summarize the results in a table to easily compare the potency of the derivatives.

Table 2: Example Cytotoxicity Data

| Compound ID | IC50 (µM) on HeLa Cells | LDH Release at IC50 (% of Max) |

| TZD-CF3-001 | 12.5 | 65% |

| TZD-CF3-002 | >100 | Not Determined |

| Doxorubicin (Control) | 0.8 | 85% |

Section 3: In Vitro Antimicrobial Activity Screening

Rationale

Thiazolidinone derivatives have a well-documented history of antimicrobial activity against a range of pathogens.[15][16] This screen aims to determine the minimum concentration of the compounds required to inhibit the growth of representative bacterial strains.

Experimental Workflow

Caption: Workflow for antimicrobial MIC determination.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19]

-

Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[19]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well is approximately 5 x 10^5 CFU/mL.[20]

-

Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plates at 37°C for 16-20 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][20]

Causality & Expertise: The broth microdilution method is considered a gold standard for antimicrobial susceptibility testing due to its accuracy and reproducibility.[18] Following standardized guidelines from organizations like CLSI is crucial for ensuring that the results are comparable and meaningful.[19]

Data Presentation

Table 3: Example Antimicrobial Activity Data

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| TZD-CF3-001 | 8 | >128 |

| TZD-CF3-003 | 16 | 32 |

| Ciprofloxacin (Control) | 0.5 | 0.015 |

Section 4: Mechanistic Elucidation of Hits (Example)

Once "hit" compounds are identified from the primary screens, the next step is to investigate their mechanism of action. For an anticancer hit, a common follow-up is to determine if cell death occurs via apoptosis.

Rationale

Inducing apoptosis (programmed cell death) is a desirable characteristic for an anticancer drug. Caspases are a family of proteases that are key mediators of apoptosis.[21] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[22]

Example Pathway Diagram

Sources

- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 11. kosheeka.com [kosheeka.com]

- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jetir.org [jetir.org]

- 16. mdpi.com [mdpi.com]

- 17. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. stemcell.com [stemcell.com]

- 22. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

Troubleshooting & Optimization

Technical Support Center: 2-(Trifluoromethyl)-1,3-thiazolidine Synthesis

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, troubleshoot common issues, and optimize their experimental outcomes. The unique properties of trifluoroacetaldehyde and the nature of the thiazolidine ring system present specific challenges that this guide aims to address in a clear, question-and-answer format.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments. The advice provided is grounded in established chemical principles and field-proven insights.

FAQ 1: Starting Material Purity and Handling

Question: My reaction yields are consistently low, and I suspect an issue with my trifluoroacetaldehyde starting material. What should I be aware of?

Answer: Trifluoroacetaldehyde, also known as fluoral, is a gas at room temperature and is highly reactive.[1] For this reason, it is commercially available and best used in the form of its more stable hydrate (CF₃CH(OH)₂) or ethyl hemiacetal (CF₃CH(OH)OCH₂CH₃).[1]

Key Considerations:

-

Form of the Reagent: Ensure you are using either the hydrate or a hemiacetal of trifluoroacetaldehyde. Using the gaseous form directly is challenging and often leads to polymerization.

-

Purity and Storage: Upon storage, trifluoroacetaldehyde and its precursors can polymerize into a waxy, white solid.[1] This polymerization is often reversible by heating. Before use, it's advisable to check for the presence of any solid polymer. If present, gentle heating can regenerate the monomeric aldehyde.

-

Moisture Sensitivity: While the hydrate is used in an aqueous or protic solvent system, excess moisture can affect reaction equilibrium. It's crucial to use dry solvents if the protocol calls for anhydrous conditions, though for thiazolidine formation from the hydrate, a protic solvent is often necessary to facilitate the reaction.

FAQ 2: Ring-Chain Tautomerism and Product Instability

Question: I've successfully formed the 2-(Trifluoromethyl)-1,3-thiazolidine, but it seems to be unstable and decomposes upon workup or purification. Why is this happening and how can I mitigate it?

Answer: This is a common issue related to the inherent nature of the thiazolidine ring system, which exists in equilibrium with its open-chain imine form. This is a phenomenon known as ring-chain tautomerism.[2][3] The powerful electron-withdrawing effect of the trifluoromethyl group significantly influences this equilibrium.

Troubleshooting Strategies:

-

pH Control: The stability of the thiazolidine ring is highly pH-dependent. Strongly acidic or basic conditions can promote hydrolysis back to the starting cysteamine and trifluoroacetaldehyde. Aim for a neutral or slightly basic pH during workup and purification.

-

Solvent Polarity: The ring-chain equilibrium can be influenced by solvent polarity. In more polar solvents, the equilibrium may shift towards the open-chain form.[3] If you are observing decomposition, consider using a less polar solvent for extraction and chromatography if the product's solubility allows.

-

Temperature: Avoid excessive heat during solvent removal or purification, as this can also shift the equilibrium towards the open-chain form and promote decomposition. Use a rotary evaporator at low temperatures and pressures.

FAQ 3: Unidentified Side Products in my NMR

Question: My crude reaction mixture shows several unexpected peaks in the ¹H and ¹⁹F NMR spectra. What are the likely side products?

Answer: Several side reactions can occur during the formation of 2-(Trifluoromethyl)-1,3-thiazolidine. The high electrophilicity of trifluoroacetaldehyde is a key factor.

Potential Side Products:

-

Oligomers/Polymers of Trifluoroacetaldehyde: As mentioned, trifluoroacetaldehyde has a strong tendency to self-polymerize.[1] This can be exacerbated by acidic or basic catalysts. These polymers may appear as broad signals in the NMR.

-

Over-oxidation to 2-(Trifluoromethyl)-1,3-thiazoline: While the primary product is a thiazolidine, oxidation can lead to the formation of the corresponding thiazoline. This can occur if the reaction is exposed to air for extended periods, especially in the presence of certain metal ions.

-

Hemiaminal Intermediate: The reaction proceeds through a hemiaminal intermediate. Under certain conditions, this intermediate may be stable enough to be observed in the crude reaction mixture.

-

Disulfide Formation: Cysteamine can be oxidized to its disulfide, cystamine, particularly if the reaction is not performed under an inert atmosphere.[4][5][6]

FAQ 4: Optimizing Reaction Conditions

Question: What are the most critical parameters to control for maximizing the yield and purity of 2-(Trifluoromethyl)-1,3-thiazolidine?

Answer: Careful control of reaction conditions is paramount. The following table summarizes key parameters and their impact:

| Parameter | Recommended Range/Condition | Rationale |

| pH | Neutral to slightly basic (pH 7-8) | Minimizes hydrolysis of the thiazolidine ring and prevents acid-catalyzed polymerization of trifluoroacetaldehyde. |

| Temperature | 0°C to room temperature | The reaction is often exothermic. Lower temperatures can help control the reaction rate and minimize side product formation. |

| Solvent | Protic solvents (e.g., water, ethanol) | Facilitates the reaction of the aldehyde hydrate and the solubility of cysteamine hydrochloride. The use of a protic solvent can also help to drive the reaction forward by solvating the water molecule that is eliminated. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents the oxidation of cysteamine to cystamine. |

| Concentration | Moderate concentrations | High concentrations may favor the polymerization of trifluoroacetaldehyde. |

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine, designed to minimize the formation of side products.

Protocol 1: Synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine

Materials:

-

Cysteamine hydrochloride

-

Trifluoroacetaldehyde ethyl hemiacetal

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Cysteamine Free Base:

-

In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in deionized water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is between 7 and 8. This neutralizes the hydrochloride to form the free amine. It is crucial to perform this step under an inert atmosphere to prevent oxidation.

-

-

Reaction with Trifluoroacetaldehyde Ethyl Hemiacetal:

-

While maintaining the temperature at 0°C and under an inert atmosphere, add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) dropwise to the stirred solution of cysteamine free base.

-

Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete (monitored by TLC or LC-MS), extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<30°C).

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). It is important to use a system that minimizes the time the product spends on the silica, as prolonged exposure can lead to decomposition.

-

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction pathway and potential side reactions.

Main Reaction Pathway

Caption: Formation of 2-(Trifluoromethyl)-1,3-thiazolidine.

Troubleshooting Workflow

Caption: A logical approach to troubleshooting common issues.

References

-

Saiz, C., Wipf, P., & Mahler, G. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines, and spirothiazolidines. The Journal of Organic Chemistry, 76(14), 5738–5746. [Link]

-

Musa, M. A., et al. (2006). 2-(1′-alkoxyvinyl) thiazolidines: synthesis and study of ring-chain tautomerism. Journal of Sulfur Chemistry, 27(4), 345-354. [Link]

-

Wikipedia contributors. (2023, November 29). Fluoral. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Huang, T. C., Ho, C. T., & Chang, S. S. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link]

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135–4145. [Link]

-

Ishii, A., et al. (2003). The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines. The Journal of Organic Chemistry, 68(7), 2853–2860. [Link]

-

Amaral, L., et al. (2014). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. Antimicrobial Agents and Chemotherapy, 58(8), 4797-4807. [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. The Journal of Organic Chemistry, 71(20), 7853–7859. [Link]

-

O'Neill, P. M., et al. (2010). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 49(24), 4193-4196. [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5971. [Link]

Sources

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

preventing decomposition of 2-(Trifluoromethyl)-1,3-thiazolidine during workup

Technical Support Center: Fluorinated Heterocycle Stability

Welcome to the Technical Support Hub. You are likely accessing this guide because you have observed a drastic loss of mass or purity during the isolation of 2-(Trifluoromethyl)-1,3-thiazolidine .

This molecule presents a classic "Trojan Horse" of stability: the trifluoromethyl (

Below are the diagnostic guides, mechanistic insights, and validated protocols to arrest decomposition.

Part 1: The Mechanistic Failure Mode

To prevent decomposition, you must understand how it happens. The electron-withdrawing nature of the

The Decomposition Pathway: Under acidic conditions (e.g., silica gel, acidic aqueous washes), the ring nitrogen is protonated. This triggers a ring-opening event, reverting the molecule to the acyclic iminium species, which then hydrolyzes back to the starting materials: Cysteamine and Trifluoroacetaldehyde (which is volatile and effectively vanishes).

Figure 1: Acid-catalyzed retro-cyclization pathway. The presence of protons (

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My product vanished on the column."

Diagnosis: Silica Gel Acidity.

Standard silica gel has a pH of ~4.0–5.0 due to surface silanol groups. This is sufficient to protonate the thiazolidine nitrogen, catalyzing the ring opening described above. The

Corrective Protocol:

-

Immediate Fix: Switch to Neutral Alumina (Grade III) for purification.

-

Alternative: If you must use silica, you must passivate it. Pre-treat the silica slurry with 1–2% Triethylamine (

) in your eluent solvent. This neutralizes surface silanols.

Issue 2: "I see starting materials in the NMR after workup, but the reaction was complete."

Diagnosis: Hydrolytic Reversion.

You likely used an acidic aqueous wash (e.g.,

Corrective Protocol:

-

Avoid Acidic Washes: Never expose this compound to pH < 7.

-

Water Removal: The formation of thiazolidines is a condensation reaction (

). The presence of water drives the reverse reaction. -

Drying: Use anhydrous

immediately. Do not let the organic layer sit in contact with the aqueous phase.

Issue 3: "The oil turned into a gummy solid upon storage."

Diagnosis: Oxidative Dimerization. The sulfur atom in the thiazolidine ring is susceptible to air oxidation, forming disulfides (via ring opening) or sulfoxides.

Corrective Protocol:

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Stabilizer: Trace amounts of solvent (e.g., DCM) can sometimes inhibit intermolecular polymerization.

Part 3: Validated Workup & Purification Protocol

The following protocol is designed to maintain a basic pH environment throughout the isolation process, locking the equilibrium in the ring-closed state.

Table 1: Critical Process Parameters

| Parameter | Specification | Reason for Control |

| Workup pH | pH 8.0 – 9.0 | Prevents N-protonation and ring opening. |

| Temperature | < 30°C | High heat accelerates retro-reaction equilibrium. |

| Stationary Phase | Neutral Alumina or TEA-Silica | Standard silica acts as a solid-state acid catalyst. |

| Drying Agent |

Step-by-Step Workflow

-

Quench: Upon reaction completion, dilute the reaction mixture with

or -

Wash: Wash gently with saturated aqueous

.-

Warning: Do not shake vigorously; emulsions may form.

-

-

Dry: Separate the organic layer and dry over anhydrous

(Potassium Carbonate).-

Note:

is basic and acts as a scavenger for any adventitious acid.

-

-

Filtration: Filter off the desiccant.

-

Concentration: Remove solvent via rotary evaporation.[1] Bath temperature must not exceed 30°C.

-

Purification (Decision Tree):

Figure 2: Purification decision tree emphasizing the avoidance of acidic stationary phases.

References

-

Thiazolidine Ring Stability & Hydrolysis

-

Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)

- "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry.

-

Source:

-

Silica Gel Acidity & Modification

- "Degradation of Desiccants Upon Contamination." NREL Publications. Discusses the acidic nature of silica gel surfaces and their interaction with organic amines.

-

Source:

-

General Heterocycle Workup Protocols

- "Purification of unstable heterocycles." Common Organic Chemistry Standards.

-

Source:

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine

Welcome to the technical support center for the scale-up synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful and safe scale-up of this important building block. The trifluoromethyl group is a valuable moiety in modern drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1] The 1,3-thiazolidine core is also a well-established pharmacophore present in numerous bioactive compounds.[2][3]

This document provides a comprehensive overview of the synthesis, potential challenges, and practical solutions for scaling up the production of 2-(Trifluoromethyl)-1,3-thiazolidine.

I. Synthesis Overview: The Core Reaction

The most common and direct route to 2-(Trifluoromethyl)-1,3-thiazolidine is the condensation reaction between cysteamine (2-aminoethanethiol) and a suitable trifluoroacetylating agent, typically ethyl trifluoroacetate. The reaction proceeds via the formation of a Schiff's base intermediate, followed by intramolecular cyclization.[4]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer:

Low yields upon scale-up are a frequent challenge and can stem from several factors. Let's break down the potential culprits and their solutions:

-

Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

-

Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is optimized to maintain a homogenous mixture without causing excessive shear. For very large scales, consider installing baffles to improve mixing efficiency.

-

-

Poor Temperature Control: The condensation reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5] Uncontrolled temperature increases can lead to decomposition of reactants or products and the formation of impurities.

-

Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a reliable heating/cooling fluid, and programming a controlled addition of one of the reactants to manage the exotherm. For highly exothermic reactions, a continuous-flow setup can offer superior temperature control.[5]

-

-

Moisture Contamination: Cysteamine is hygroscopic, and water can interfere with the reaction, potentially hydrolyzing the ethyl trifluoroacetate and reducing the yield.

-

Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Handle cysteamine in a dry atmosphere (e.g., under nitrogen or argon) if possible.

-

-

Incomplete Reaction: The reaction may not have reached completion.

Question 2: I'm observing a significant amount of a dark-colored, tar-like substance in my crude product. What is it and how can I prevent its formation?

Answer:

The formation of dark, polymeric byproducts is often due to the degradation of cysteamine or side reactions.

-

Cysteamine Oxidation: The thiol group in cysteamine is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of disulfides and other colored impurities.

-

Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. Maintaining a controlled temperature and avoiding excessive heat is also crucial.

-

-

Side Reactions of Ethyl Trifluoroacetate: At higher temperatures, ethyl trifluoroacetate can undergo self-condensation or react with impurities.

-

Solution: As with managing exotherms, controlled addition of the ethyl trifluoroacetate at a moderate temperature is recommended.

-

Question 3: The purification of my product by column chromatography is proving difficult and not scalable. What are my options?

Answer:

Column chromatography is often not ideal for large-scale purification due to high solvent consumption and labor intensity.[6] Consider these alternatives:

-

Distillation: 2-(Trifluoromethyl)-1,3-thiazolidine is a relatively low-molecular-weight compound and may be amenable to vacuum distillation. This is a highly scalable and cost-effective purification method.

-

Recommendation: Perform a small-scale Kugelrohr or short-path distillation to determine the boiling point under vacuum and assess thermal stability before attempting a large-scale distillation.

-

-

Crystallization/Recrystallization: If the product is a solid or can be converted to a solid salt, crystallization is an excellent method for purification on a large scale.[7]

-

Recommendation: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

-

-

Liquid-Liquid Extraction: A well-designed series of aqueous extractions can effectively remove many impurities.[8]

-

Recommendation: Adjust the pH of the aqueous phase to selectively partition the product and impurities between the organic and aqueous layers. For example, acidic impurities can be removed with a basic wash (e.g., sodium bicarbonate solution), and basic impurities with an acidic wash (e.g., dilute HCl).

-

Question 4: What are the key safety considerations I need to be aware of when scaling up this synthesis?

Answer:

Safety is paramount in any chemical synthesis, and scaling up introduces new considerations.

-

Thermal Hazards: As mentioned, the reaction can be exothermic. A runaway reaction is a serious risk on a larger scale.

-

Mitigation: Conduct a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing a safe and effective cooling system for your reactor.

-

-

Toxicity of Reagents and Products:

-

Cysteamine: Has a strong, unpleasant odor and can be an irritant.

-

Trifluoromethylated Compounds: While the trifluoromethyl group itself is generally considered stable and not inherently toxic, the overall toxicity of the final compound and any intermediates should be assessed.[9] Some fluorinated compounds can be toxic or release harmful substances like hydrogen fluoride (HF) upon decomposition, although this is less of a concern with the stable CF3 group.[10]

-

Mitigation: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger scales, consider using a closed system to minimize exposure.

-

-

Pressure Build-up: If the reaction is not properly controlled, the evolution of gaseous byproducts or a rapid increase in temperature can lead to a dangerous pressure build-up in a closed reactor.

-

Mitigation: Ensure the reactor is equipped with a pressure relief valve and a condenser to handle any evolved gases.

-

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-(Trifluoromethyl)-1,3-thiazolidine

Materials:

-

Cysteamine

-

Ethyl trifluoroacetate

-

Anhydrous Toluene (or another suitable solvent)

-

Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Assemble the jacketed reactor system and ensure it is clean and dry. Purge the reactor with an inert gas.

-

Charge Cysteamine: To the reactor, add cysteamine (1.0 equivalent) dissolved in anhydrous toluene.

-

Inert Atmosphere: Begin stirring and maintain a gentle flow of inert gas.

-

Controlled Addition: Slowly add ethyl trifluoroacetate (1.05 equivalents) to the reactor via the addition funnel over a period of 1-2 hours.

-

Temperature Control: During the addition, maintain the internal temperature of the reactor between 20-25°C using the jacketed cooling system.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted trifluoroacetic acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Protocol 2: Purification by Vacuum Distillation

-

Setup: Assemble a short-path distillation apparatus.

-

Distillation: Transfer the crude product to the distillation flask.

-

Vacuum Application: Slowly apply vacuum.

-

Heating: Gently heat the distillation flask.

-

Collection: Collect the fraction that distills at the expected boiling point and pressure.

IV. Data Summary

| Parameter | Lab Scale (Typical) | Scale-Up (Target) |

| Yield | 75-85% | >70% |

| Purity (Crude) | 80-90% | 70-85% |

| Purity (Post-Purification) | >98% | >98% |

| Reaction Time | 2-4 hours | 4-8 hours |

| Key Impurities | Unreacted cysteamine, cystamine (oxidized cysteamine), hydrolyzed ethyl trifluoroacetate | Polymeric byproducts, unreacted starting materials |

V. Logical Workflow for Troubleshooting Scale-Up Issues

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

VI. References

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications.

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit.

-

Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC.

-

Application Notes and Protocols for the Synthesis and Purification of Thiazolidinedione Compounds - Benchchem.

-

Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC.

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.

-

Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. R ¼ mono-or disaccharide chains. - ResearchGate.

-

Trifluoromethylation made easy | News - Chemistry World.

-

Synthesis of Thiazolidinedione Compound Library - MDPI.

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC.

-

Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC.

-

Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol.

-

Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

Validation & Comparative

comparing 2-(Trifluoromethyl)-1,3-thiazolidine with other trifluoromethyl sources

This guide provides an in-depth technical analysis of 2-(Trifluoromethyl)-1,3-thiazolidine , positioning it within the broader landscape of trifluoromethylation reagents.

Comparative Guide & Technical Application Note

Executive Summary: The "Masked" Reagent

In the arsenal of organofluorine chemistry, 2-(Trifluoromethyl)-1,3-thiazolidine occupies a distinct niche. Unlike the Ruppert-Prakash reagent (nucleophilic

Instead, it acts as a stable, solid surrogate for trifluoroacetaldehyde (fluoral) .

Fluoral is a volatile gas (b.p. -19 °C) that readily polymerizes, making it difficult to handle with precise stoichiometry. 2-(Trifluoromethyl)-1,3-thiazolidine "locks" this reactive aldehyde into a stable 5-membered heterocycle via condensation with cysteamine. It is primarily used in two workflows:

-

As a Building Block: Directly incorporated into peptides (pseudoprolines) or heterocycles.

-

As a Release Agent: Hydrolyzed in situ to generate reactive fluoral for condensation reactions without handling the gas.

Mechanistic Profile & Activation

The utility of this reagent relies on the reversible equilibrium between the thiazolidine ring and the open-chain iminium/mercaptan species.

Mechanism of Action

The thiazolidine ring is stable under neutral and basic conditions, allowing for purification and storage. Activation is triggered by acidic hydrolysis or Lewis acid complexation , which opens the ring to release the reactive electrophile (fluoral) or allows the thiazolidine to act as a masked iminium ion.

DOT Diagram: Activation Pathway

Figure 1: Acid-mediated equilibrium releasing reactive trifluoroacetaldehyde from the thiazolidine scaffold.

Comparative Analysis: Thiazolidine vs. The Field

This section compares 2-(Trifluoromethyl)-1,3-thiazolidine against other common reagents used to introduce

Table 1: Performance Matrix

| Feature | 2-(Trifluoromethyl)-1,3-thiazolidine | Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) | Ruppert-Prakash ( | Langlois Reagent ( |

| Role | Fluoral Surrogate (Electrophile Source) | Fluoral Surrogate (Electrophile Source) | Nucleophilic | Radical |

| Physical State | Stable Crystalline Solid | Liquid (often variable purity) | Liquid | Solid |